molecular formula C7H5F4N B1505568 (2,3,5,6-Tetrafluorophenyl)methanamine CAS No. 89992-52-9

(2,3,5,6-Tetrafluorophenyl)methanamine

Cat. No.: B1505568
CAS No.: 89992-52-9
M. Wt: 179.11 g/mol
InChI Key: GOUKYMUBOWCOIV-UHFFFAOYSA-N
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Description

(2,3,5,6-Tetrafluorophenyl)methanamine is an organic compound with the molecular formula C7H5F4N It is a derivative of benzylamine where four hydrogen atoms on the benzene ring are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,3,5,6-Tetrafluorophenyl)methanamine can be synthesized through several methods. One common approach involves the reduction of 2,3,5,6-tetrafluorobenzonitrile using hydrogenation techniques. The nitrile group is reduced to an amine group, resulting in the formation of 2,3,5,6-tetrafluorobenzylamine .

Industrial Production Methods

Industrial production of 2,3,5,6-tetrafluorobenzylamine typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

(2,3,5,6-Tetrafluorophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrafluorobenzylamine involves its interaction with various molecular targets. The fluorine atoms on the benzene ring enhance the compound’s stability and reactivity. The amine group can participate in nucleophilic substitution reactions, allowing the compound to form bonds with other molecules. This reactivity makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3,5,6-Tetrafluorophenyl)methanamine is unique due to the presence of four fluorine atoms on the benzene ring, which significantly alters its chemical properties compared to non-fluorinated benzylamines.

Properties

CAS No.

89992-52-9

Molecular Formula

C7H5F4N

Molecular Weight

179.11 g/mol

IUPAC Name

(2,3,5,6-tetrafluorophenyl)methanamine

InChI

InChI=1S/C7H5F4N/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H,2,12H2

InChI Key

GOUKYMUBOWCOIV-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)CN)F)F

Canonical SMILES

C1=C(C(=C(C(=C1F)F)CN)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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N#CC1(C=O)C(F)=C(F)C=C(F)C1F
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Synthesis routes and methods II

Procedure details

From the toluene extract, a small amount of a sample was withdrawn, and it was subjected to GC analysis. As a result of the analysis, a peak of the tetrafluoroterephthalonitrile as a raw material was below the detection limit, and tetrafluoroterephthalaldehyde was obtained in an amount of only 14.5 mol %. The amount of 2,3,5,6-tetrafluorobenzene was 0.81 mol %, the amount of 2,3,5,6-tetrafluorobenzonitrile was 0.67 mol %, and 1-cyano-2,3,5,6-tetrafluorobenzaldehyde wherein a nitrile group on only one side had reacted was obtained in an amount of 54.0 mol %. On the other hand, the aqueous phase was neutralized and then subjected to GC analysis. As a result of the analysis, presence of 0.04 mol % of 2,3,5,6-tetrafluorobenzylamine was confirmed. The results are set forth in Table 2.
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Synthesis routes and methods III

Procedure details

From the toluene extract, a small amount of a sample was withdrawn, and it was subjected to GC analysis. As a result of the analysis, a peak of the tetrafluoroterephthalonitrile as a raw material was below the detection limit, the amount of tetrafluoroterephthalaldehyde was 84.5 mol %, the amount of 2,3,5,6-tetrafluorobenzene was 1.00 mol %, and the amount of 2,3,5,6-tetrafluorobenzonitrile was 0.83 mol %. On the other hand, the aqueous phase was neutralized and then subjected to GC analysis. As a result of the analysis, presence of 4.14 mol % of 2,3,5,6-tetrafluorobenzylamine was confirmed. The results are set forth in Table 1.
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Synthesis routes and methods IV

Procedure details

From the toluene extract, a small amount of a sample was withdrawn, and it was subjected to GC analysis. As a result of the analysis, a peak of the tetrafluoroterephthalonitrile as a raw material was below the detection limit, and the amount of tetrafluoroterephthalaldehyde was 68.9 mol %. On the other hand, the aqueous phase was neutralized and then subjected to GC analysis. As a result of the analysis, presence of 14.8 mol % of 2,3,5,6-tetrafluorobenzylamine was confirmed. The results are set forth in Table 1.
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